molecular formula C11H13F3O2 B8033367 4-Butoxy-2-(trifluoromethyl)phenol

4-Butoxy-2-(trifluoromethyl)phenol

Cat. No.: B8033367
M. Wt: 234.21 g/mol
InChI Key: HDBHAMJGNURSAG-UHFFFAOYSA-N
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Description

4-Butoxy-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a butoxy group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2-(trifluoromethyl)phenol typically involves the introduction of the butoxy and trifluoromethyl groups onto a phenol ring. One common method is through the nucleophilic aromatic substitution reaction, where a suitable phenol derivative is reacted with butyl bromide and trifluoromethyl iodide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The butoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-Butoxy-2-(trifluoromethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Butoxy-2-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The butoxy group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Butoxyphenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Trifluoromethyl)phenol: Lacks the butoxy group, affecting its reactivity and applications.

    4-Methoxy-2-(trifluoromethyl)phenol: Similar structure but with a methoxy group instead of a butoxy group.

Uniqueness: 4-Butoxy-2-(trifluoromethyl)phenol is unique due to the combination of the butoxy and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The presence of both groups can enhance the compound’s reactivity, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

4-butoxy-2-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O2/c1-2-3-6-16-8-4-5-10(15)9(7-8)11(12,13)14/h4-5,7,15H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBHAMJGNURSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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